molecular formula C28H27N5O2S B2490675 N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242925-83-2

N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2490675
CAS No.: 1242925-83-2
M. Wt: 497.62
InChI Key: NFRXRJNVNUWOKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual ring systems, followed by their coupling through amide bond formation. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the indole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact molecular structure. These properties could be predicted using computational methods or determined experimentally .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c34-26(29-13-12-19-15-30-23-11-5-4-10-21(19)23)20-9-6-14-33(16-20)28-31-24-22(18-7-2-1-3-8-18)17-36-25(24)27(35)32-28/h1-5,7-8,10-11,15,17,20,30H,6,9,12-14,16H2,(H,29,34)(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRXRJNVNUWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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